trans-2-Octenoyl-CoA

Penicillin biosynthesis acyl-CoA:6-APA acyltransferase substrate specificity

trans-2-Octenoyl-CoA (also referred to as (2E)-octenoyl-CoA, trans-oct-2-enoyl-CoA) is an unsaturated medium-chain fatty acyl-coenzyme A thioester bearing a trans (E) double bond at the 2,3-position of the C8 acyl chain. It is classified as a medium-chain 2-enoyl-CoA and a monounsaturated fatty acyl-CoA, formed by the formal condensation of coenzyme A with trans-oct-2-enoic acid.

Molecular Formula C29H48N7O17P3S
Molecular Weight 891.7 g/mol
CAS No. 10018-94-7
Cat. No. B158517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Octenoyl-CoA
CAS10018-94-7
Molecular FormulaC29H48N7O17P3S
Molecular Weight891.7 g/mol
Structural Identifiers
SMILESCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C29H48N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h8-9,16-18,22-24,28,39-40H,4-7,10-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24?,28-/m1/s1
InChIKeyCPSDNAXXKWVYIY-FFJUWABQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-Octenoyl-CoA (CAS 10018-94-7): Definitive Product-Specific Evidence Guide for Scientific Procurement


trans-2-Octenoyl-CoA (also referred to as (2E)-octenoyl-CoA, trans-oct-2-enoyl-CoA) is an unsaturated medium-chain fatty acyl-coenzyme A thioester bearing a trans (E) double bond at the 2,3-position of the C8 acyl chain [1]. It is classified as a medium-chain 2-enoyl-CoA and a monounsaturated fatty acyl-CoA, formed by the formal condensation of coenzyme A with trans-oct-2-enoic acid. This compound serves as the immediate product of medium-chain acyl-CoA dehydrogenase (MCAD)-catalyzed α,β-dehydrogenation of octanoyl-CoA and is a central intermediate in mitochondrial and peroxisomal β-oxidation of medium-chain fatty acids. It has been validated as a metabolite in Homo sapiens, Escherichia coli, and Mus musculus [2].

Why trans-2-Octenoyl-CoA Cannot Be Replaced by Its Closest Analogs: The Evidence for Stringent Structural Discrimination


Despite sharing an eight-carbon backbone with several coenzyme A thioesters, trans-2-octenoyl-CoA is not interchangeable with its positional isomers or chain-length variants. The position of the double bond is a binary determinant of enzyme recognition: trans-2-octenoyl-CoA shows zero substrate activity with acyl-CoA:6-aminopenicillanic acid acyltransferase, whereas the trans-3 isomer is efficiently converted with a Km of 0.5 mM [1]. Similarly, at equal concentration (0.03 mM), trans-2-octenoyl-CoA and trans-3-octenoyl-CoA produce 62% and 67% inhibition of MCAD, respectively, while L-3-hydroxyoctanoyl-CoA yields only 7% inhibition, demonstrating that both double-bond position and oxidation state govern enzyme interaction [2]. Chain length further modulates binding: Km values for the NADPH-dependent trans-2-enoyl-CoA reductase decrease progressively with increasing carbon number, meaning that a C6 or C10 analog will not replicate the kinetic behavior of the C8 substrate. These data establish that substitution with a positional isomer, different oxidation-state intermediate, or alternative chain-length analog leads to qualitatively or quantitatively distinct biochemical outcomes.

Quantitative Differential Evidence for trans-2-Octenoyl-CoA versus Closest Analogs: A Comparator-Anchored Selection Guide


Absolute Functional Discrimination by Double-Bond Position: trans-2-Octenoyl-CoA vs. trans-3-Octenoyl-CoA in Penicillin Acyltransferase

In a direct head-to-head comparison using purified acyl-CoA:6-aminopenicillanic acid acyltransferase (AT) from Penicillium chrysogenum, trans-2-octenoyl-CoA exhibited zero enzymatic activity, whereas the positional isomer trans-3-octenoyl-CoA was efficiently recognized and converted to octenoylpenicillin with a Km of 0.5 mM [1]. This absolute discrimination—activity versus no detectable turnover—demonstrates that the position of the double bond is a binary selectivity filter for this enzyme. The authors concluded that the absence of activity with trans-2-octenoyl-CoA is due to the different position of the double bond in the aliphatic chain, which affects free rotation around the C-2–C-3 bond and the ability to achieve the planar conformation required for enzyme–substrate complex formation [1].

Penicillin biosynthesis acyl-CoA:6-APA acyltransferase substrate specificity positional isomer discrimination

Chain-Length-Dependent Km for NADPH-Dependent trans-2-Enoyl-CoA Reductase: C8 (trans-2-Octenoyl-CoA) vs. C6 (trans-2-Hexenoyl-CoA) vs. C12 (trans-2-Dodecenoyl-CoA)

The NADPH-dependent trans-2-enoyl-CoA reductase purified to homogeneity from Escherichia coli K-12 displays a progressive decrease in Km with increasing substrate chain length. At 37°C, pH 7.2, the Km for trans-2-hexenoyl-CoA (C6) is 0.011 mM, while trans-2-octenoyl-CoA (C8) yields a Km of 0.018 mM, and trans-2-dodecenoyl-CoA (C12) gives a substantially lower Km of 0.0037 mM [1]. Although the enzyme was most active toward trans-2-hexenoyl-CoA and trans-2-octenoyl-CoA, it was less active toward longer-chain substrates, indicating that catalytic efficiency (kcat/Km) is not a simple function of binding affinity alone [2]. This non-monotonic relationship between chain length and activity means that substituting a C6 or C12 enoyl-CoA for the C8 compound will yield different kinetic parameters and cannot be compensated by adjusting substrate concentration.

Fatty acid metabolism trans-2-enoyl-CoA reductase (NADPH) chain-length specificity enzyme kinetics

Tight Binding to Medium-Chain Acyl-CoA Dehydrogenase: Kd 50–90 nM for trans-2-Octenoyl-CoA Confirmed Against Four C8 β-Oxidation Intermediates

A systematic binding study of eight-carbon β-oxidation intermediates with pig kidney medium-chain acyl-CoA dehydrogenase (MCAD) established that trans-2-octenoyl-CoA, trans-3-octenoyl-CoA, and 3-ketooctanoyl-CoA all bind tightly to the enzyme with Kd values in the 50–90 nM range, whereas L-3-hydroxyoctanoyl-CoA binds significantly more weakly and does not fall within this high-affinity range [1]. All four C8 intermediates were tested under identical conditions. The tight-binding intermediates (including trans-2-octenoyl-CoA) were also very effective inhibitors of the dehydrogenation of octanoyl-CoA [1]. This demonstrates that within the C8 β-oxidation intermediate panel, the oxidation state at the 3-position (hydroxy vs. keto vs. enoyl) is the key determinant of binding affinity, with the enoyl species among the highest-affinity ligands.

MCAD binding affinity β-oxidation intermediates acyl-CoA dehydrogenase Kd determination

Differential Inhibition of MCAD (EC 1.3.8.7) at Equal Ligand Concentration: trans-2-Octenoyl-CoA (62%) vs. trans-3-Octenoyl-CoA (67%) vs. L-3-Hydroxyoctanoyl-CoA (7%)

When tested at an identical concentration of 0.03 mM against medium-chain acyl-CoA dehydrogenase (EC 1.3.8.7), three C8-CoA species yielded markedly different inhibition profiles: trans-2-octenoyl-CoA produced 62% inhibition, trans-3-octenoyl-CoA produced 67% inhibition, and L-3-hydroxyoctanoyl-CoA produced only 7% inhibition [1]. The near-equivalent inhibition by the two enoyl positional isomers (62% vs. 67%) contrasts sharply with the negligible inhibition by the 3-hydroxy derivative, reinforcing that the sp² hybridization and enoyl conjugation are critical for productive enzyme interaction, while saturation at the 3-position with a hydroxyl group largely abrogates inhibitory potency. This dataset, compiled in the BRENDA enzyme database from primary literature, provides a rare three-way quantitative comparison under uniform conditions.

MCAD inhibition β-oxidation regulation enzyme inhibition profiling C8-CoA differential pharmacology

Resistance to Intrinsic Hydratase Activity of MCAD: trans-2-Octenoyl-CoA Is Not Hydrated, Whereas Crotonyl-CoA Is Turned Over at ~0.5 min⁻¹

The flavoprotein medium-chain acyl-CoA dehydrogenase from pig kidney possesses an intrinsic enoyl-CoA hydratase activity. A direct comparative study revealed that trans-2-octenoyl-CoA and trans-2-hexadecenoyl-CoA are not hydrated significantly by this enzyme, whereas crotonyl-CoA (a short-chain trans-2-enoyl-CoA, C4) is hydrated with a maximal turnover number of approximately 0.5 min⁻¹ [1]. This turnover is 500–1,000-fold slower than the canonical dehydrogenation of butyryl-CoA but nevertheless represents a measurable secondary activity that is entirely absent for the medium-chain (C8) and long-chain (C16) trans-2-enoyl-CoA substrates. The authors demonstrated that both hydration and dehydrogenation activities are coordinately inhibited by 2-octynoyl-CoA and that the hydration of crotonyl-CoA is severely inhibited by octanoyl-CoA, confirming a shared active site [1].

MCAD moonlighting activity enoyl-CoA hydratase substrate selectivity crotonyl-CoA

Thermodynamic Binding Signature of Octenoyl-CoA to MCAD: ΔG° = −8.75 kcal/mol with Defined Enthalpic/Entropic Contributions vs. 3′-Dephospho Analog

Isothermal titration microcalorimetry (ITC) of octenoyl-CoA binding to pig kidney MCAD at 25°C in 50 mM phosphate buffer (pH 7.6, ionic strength 175 mM) yielded a stoichiometry (n) of 0.89 mol octenoyl-CoA per mol MCAD subunit, ΔG° = −8.75 kcal/mol, ΔH° = −10.3 kcal/mol, and ΔS° = −5.3 cal mol⁻¹ K⁻¹, indicating an enthalpically driven binding process [1]. The temperature dependence of ΔH° gave a heat capacity change (ΔCp°) of −0.37 ± 0.05 kcal mol⁻¹ K⁻¹, consistent with hydrophobic forces dominating the interaction. A comparative study with human liver MCAD revealed that deletion of the 3′-phosphate group from octenoyl-CoA (yielding 3′-dephosphooctenoyl-CoA) increased the magnitude of ΔCp° from −0.53 to −0.59 kcal mol⁻¹ K⁻¹, demonstrating that the distal 3′-phosphate group of CoA contributes measurably to the thermodynamic profile of binding despite its solvent-exposed location ~15 Å from the active site [2]. This provides a quantitative thermodynamic framework for evaluating intact versus modified CoA ligands.

Isothermal titration calorimetry MCAD thermodynamics protein–ligand interaction CoA recognition

Highest-Impact Application Scenarios for trans-2-Octenoyl-CoA Based on Quantitative Differentiation Evidence


MCAD Enzymology and β-Oxidation Intermediate Profiling

trans-2-Octenoyl-CoA is the authentic product of the MCAD-catalyzed dehydrogenation of octanoyl-CoA and binds the enzyme with Kd 50–90 nM [1]. It is the indispensable reference ligand for MCAD mechanistic studies, including reductive half-reaction kinetics, charge-transfer complex characterization, and product inhibition profiling. Its well-characterized thermodynamic binding signature (ΔG° = −8.75 kcal/mol, ΔCp° = −0.37 kcal mol⁻¹ K⁻¹) provides a benchmark for structure–energetics correlations [2]. Researchers studying MCAD deficiency or β-oxidation pathway flux must use this specific enoyl-CoA intermediate, as L-3-hydroxyoctanoyl-CoA shows only 7% inhibition at equivalent concentration and cannot replicate product-level enzyme interactions [3].

InhA (Enoyl-ACP Reductase) Inhibitor Screening for Antitubercular Drug Discovery

trans-2-Octenoyl-CoA serves as a validated surrogate substrate for Mycobacterium tuberculosis InhA, the target of the frontline antitubercular drug isoniazid. Although the natural InhA substrate is trans-2-enoyl-ACP, CoA-based substrates are widely used for high-throughput inhibitor screening due to their synthetic accessibility [4]. The Km of trans-2-octenoyl-CoA for InhA is approximately 100-fold higher than that of the cognate ACP substrate, and Km values decrease with increasing chain length—facts that must be accounted for when interpreting inhibitor IC50 values [4]. Procurement of trans-2-octenoyl-CoA of defined purity (≥95%) is essential for reproducible InhA inhibition assays, as the compound's CoA moiety contributes to binding interactions at the enzyme's exterior surface.

Penicillin Biosynthetic Pathway Engineering: Negative Control Substrate

In metabolic engineering efforts aimed at producing novel penicillins through acyl-CoA:6-APA acyltransferase, trans-2-octenoyl-CoA is not a substrate and yields no penicillin product, unlike trans-3-octenoyl-CoA which is efficiently converted (Km = 0.5 mM) [5]. This makes trans-2-octenoyl-CoA an essential negative control for validating that observed acyltransferase activity is specific to the correct double-bond positional isomer and not due to non-specific acyl transfer. Any detectable penicillin formation in the presence of trans-2-octenoyl-CoA would indicate enzyme promiscuity or contamination, making this compound a critical reagent for quality control in biocatalytic penicillin synthesis workflows.

NADPH-Dependent trans-2-Enoyl-CoA Reductase Characterization and Fatty Acid Metabolism Studies

For the bacterial NADPH-dependent trans-2-enoyl-CoA reductase (EC 1.3.1.38), trans-2-octenoyl-CoA (Km = 0.018 mM) sits at an intermediate position in the chain-length affinity spectrum between trans-2-hexenoyl-CoA (Km = 0.011 mM) and trans-2-dodecenoyl-CoA (Km = 0.0037 mM) [6]. This positions the C8 enoyl-CoA as the optimal substrate for probing medium-chain specificity of reductases from diverse organisms. Its use in comparative kinetic panels across chain lengths is essential for establishing structure–activity relationships in enoyl-CoA reductase enzymology and for screening inhibitors that target bacterial fatty acid biosynthesis (FAS-II) pathways.

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